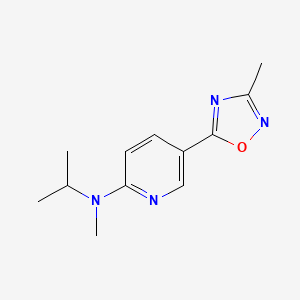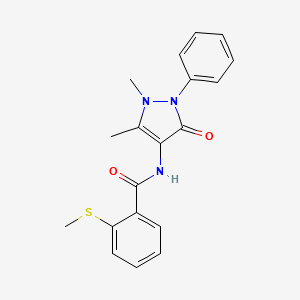
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine, also known as IMX-942, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the inhibition of bacterial cell wall synthesis by targeting the enzyme MurB. This enzyme is involved in the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. By inhibiting this enzyme, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine prevents the formation of the cell wall, leading to bacterial cell death.
Biochemical and physiological effects:
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been shown to have a low toxicity profile, making it a potential candidate for the development of new antibiotics. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed, distributed, metabolized, and excreted by the body. In addition, it has been shown to have good stability in various biological fluids, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine in lab experiments is its low toxicity profile, which makes it a safer alternative to other antibacterial agents. However, one limitation is that it may not be effective against all types of bacteria, as its mechanism of action targets a specific enzyme involved in bacterial cell wall synthesis.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. One direction is the development of new antibiotics based on the structure of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. Another direction is the study of its potential use as an analgesic and anesthetic agent. Additionally, further research is needed to determine its effectiveness against different types of bacteria and to optimize its pharmacokinetic properties for use in humans.
In conclusion, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to determine its full potential as a new antibiotic and to optimize its pharmacokinetic properties for use in humans.
Métodos De Síntesis
The synthesis of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the reaction of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with N-isopropyl-N-methylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography, recrystallization, or HPLC.
Aplicaciones Científicas De Investigación
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have antibacterial and anti-inflammatory properties, making it a potential candidate for the treatment of various infections and inflammatory diseases. It has also been studied for its potential use as an analgesic and anesthetic agent.
Propiedades
IUPAC Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)16(4)11-6-5-10(7-13-11)12-14-9(3)15-17-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPPLZKFBFKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)

![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)